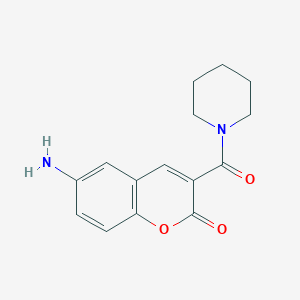

Coumarin, 6-amino-3-(piperidinocarbonyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

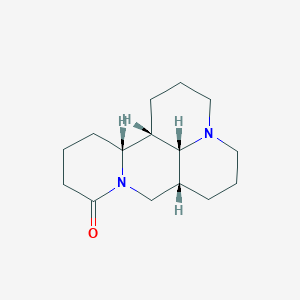

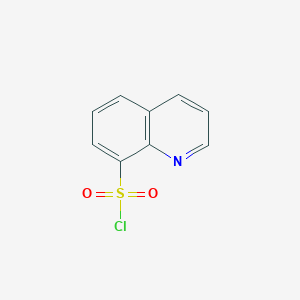

Coumarin, 6-amino-3-(piperidinocarbonyl)-, also known as Coumarin 6 or C6, is a fluorescent dye used in various scientific research applications. It belongs to the coumarin family of compounds, which are widely used in the fields of biotechnology, chemistry, and medicine. Coumarin 6 has been extensively studied for its unique fluorescence properties, making it a popular choice for various imaging techniques.

Mécanisme D'action

Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 exhibits fluorescence properties due to its unique molecular structure, which allows it to absorb and emit light at specific wavelengths. When excited by a light source, Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 emits a green fluorescence, which can be detected and visualized using various imaging techniques. The fluorescence intensity of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is dependent on various factors, including the concentration of the dye, the excitation wavelength, and the pH of the surrounding environment.

Effets Biochimiques Et Physiologiques

Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is generally considered to be non-toxic and has minimal effects on biochemical and physiological processes. However, it is important to note that the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in certain experiments may interfere with the normal functioning of cells or tissues. Therefore, it is important to carefully consider the experimental design and the potential effects of the dye on the system being studied.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in lab experiments is its high sensitivity and specificity for fluorescence detection. It is also relatively easy to use and can be incorporated into various experimental protocols. However, one limitation of using Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is its susceptibility to photobleaching, which can reduce the fluorescence intensity over time. Additionally, the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 may interfere with certain biological processes, which can affect the interpretation of experimental results.

Orientations Futures

There are several future directions for the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in scientific research. One potential application is in the field of drug discovery, where Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 can be used as a fluorescent probe for the screening of potential drug candidates. Another direction is the development of new imaging techniques that utilize the unique fluorescence properties of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 for the visualization of biological processes at the cellular and molecular level. Additionally, the use of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 in combination with other fluorescent dyes or imaging modalities may provide new insights into complex biological systems.

Méthodes De Synthèse

Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 can be synthesized using various methods, including the reaction between 6-amino-3-hydroxycoumarin and piperidine-4-carboxylic acid, followed by the addition of a carbonyl group. Another method involves the reaction between 6-chloro-3-hydroxycoumarin and piperidine-4-carboxylic acid, followed by the addition of an amino group. Both methods result in the formation of Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 with high purity and yield.

Applications De Recherche Scientifique

Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 has been widely used in various scientific research applications, including fluorescence microscopy, flow cytometry, and cell imaging. It has also been used as a fluorescent probe for the detection of various biomolecules, such as DNA and proteins. Coumarin, 6-amino-3-(piperidinocarbonyl)- 6 is particularly useful in the field of neuroscience, where it has been used for the visualization of neuronal activity and the mapping of neural circuits.

Propriétés

Numéro CAS |

18144-56-4 |

|---|---|

Nom du produit |

Coumarin, 6-amino-3-(piperidinocarbonyl)- |

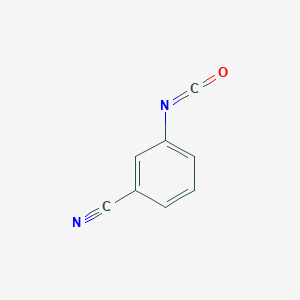

Formule moléculaire |

C15H16N2O3 |

Poids moléculaire |

272.3 g/mol |

Nom IUPAC |

6-amino-3-(piperidine-1-carbonyl)chromen-2-one |

InChI |

InChI=1S/C15H16N2O3/c16-11-4-5-13-10(8-11)9-12(15(19)20-13)14(18)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7,16H2 |

Clé InChI |

GKRHYIYUFVXEOY-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |

SMILES canonique |

C1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |

Autres numéros CAS |

18144-56-4 |

Synonymes |

6-Amino-3-(piperidinocarbonyl)coumarin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)